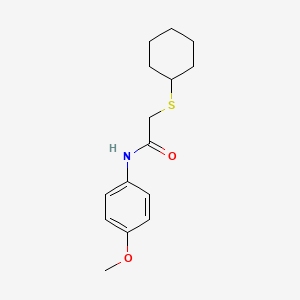
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide, also known as CMF, is a synthetic compound that has been studied for its potential use in scientific research. CMF is a furan derivative and is a member of the class of compounds known as amides.
Mecanismo De Acción
The exact mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. By inhibiting acetylcholinesterase, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may protect cells from oxidative stress. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is also stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of using 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid to give 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide. The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been reported in several research articles, and the yield of 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide is reported to be moderate to high.
Aplicaciones Científicas De Investigación
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has been studied for its potential use in scientific research. It has been reported to have anticancer, antidiabetic, and anticonvulsant activities. 5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-2-furamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect in animal models of these diseases.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-15(4-3-5-16(12)20)17-10-11-18(24-17)19(22)21-13-6-8-14(23-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFVGKIVJXAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631503.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)
![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)

![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)